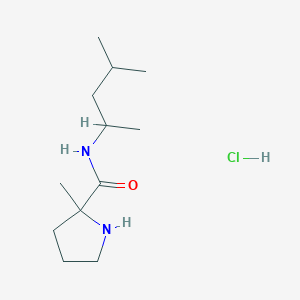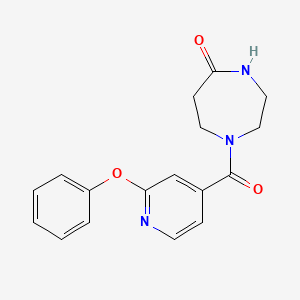
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one, also known as PPDCD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPDCD belongs to the class of diazepines and is structurally related to benzodiazepines, which are widely used as anxiolytics, hypnotics, and sedatives. PPDCD has shown promising results in preclinical studies as an anticonvulsant, anxiolytic, and analgesic agent.
Wirkmechanismus
The exact mechanism of action of 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one is not fully understood, but it is believed to involve modulation of the GABAergic system. This compound has been shown to bind to the benzodiazepine site on GABAA receptors, which enhances the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures and anxiety-like behaviors. This compound has also been shown to activate the sigma-1 receptor, which has been implicated in neuroprotection and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is metabolized primarily by the liver and excreted in the urine. This compound has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to assess the safety and efficacy of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one has several advantages for lab experiments, including its ease of synthesis, good solubility in water and organic solvents, and well-characterized pharmacological profile. However, this compound has some limitations, including its relatively low potency compared to other anticonvulsant and anxiolytic agents, and the need for further optimization to improve its pharmacokinetic properties and selectivity for specific receptor subtypes.
Zukünftige Richtungen
There are several future directions for the development of 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one as a therapeutic agent. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its metabolic stability and blood-brain barrier permeability, to improve its efficacy in vivo. Another direction is the investigation of this compound's potential as a treatment for other neurological and psychiatric disorders, such as depression, schizophrenia, and bipolar disorder. Additionally, the development of this compound derivatives with improved potency and selectivity for specific receptor subtypes could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
Synthesemethoden
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one can be synthesized by reacting 2-aminopyridine with phenoxyacetyl chloride in the presence of a base, followed by cyclization with ethyl chloroformate. The reaction yields this compound as a white crystalline solid with a melting point of 143-145°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one has shown promising results in preclinical studies as an anticonvulsant, anxiolytic, and analgesic agent. The compound has been tested in animal models of epilepsy, anxiety, and pain, and has demonstrated significant activity in reducing seizures, anxiety-like behaviors, and nociceptive responses. This compound has also been investigated for its potential as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(2-phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-7-10-20(11-9-18-15)17(22)13-6-8-19-16(12-13)23-14-4-2-1-3-5-14/h1-6,8,12H,7,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWFOCSOAJBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)C2=CC(=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
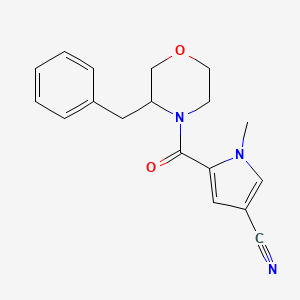
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
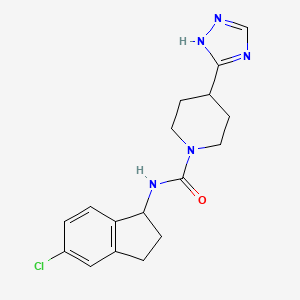
![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)
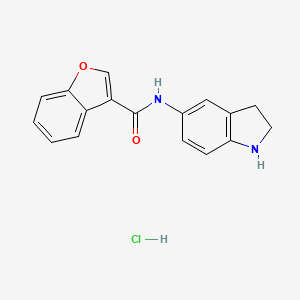
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
